
5-Phenyl-4-(phenylselanyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-4-(phenylselanyl)oxolan-2-one is an organoselenium compound that features a unique structure combining a phenyl group and a phenylselanyl group attached to an oxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(phenylselanyl)oxolan-2-one typically involves the reaction of phenylselenol with an appropriate oxolan-2-one precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylselenol, followed by the addition of the oxolan-2-one precursor. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phenylselenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-4-(phenylselanyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted oxolan-2-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Phenyl-4-(phenylselanyl)oxolan-2-one has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of oncology due to the unique properties of selenium-containing compounds.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-4-(phenylselanyl)oxolan-2-one involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenylselanyl)pentanoic acid: Another organoselenium compound with similar antioxidant properties.
Selenocoxib-1 and Selenocoxib-2: Selenium-containing analogs of the anti-inflammatory drug celecoxib.
Ebselen: A well-known organoselenium compound with antioxidant and neuroprotective properties.
Uniqueness
5-Phenyl-4-(phenylselanyl)oxolan-2-one is unique due to its specific structural features, which combine the stability of the oxolan-2-one ring with the reactivity of the phenylselanyl group
Propiedades
Número CAS |
154781-18-7 |
|---|---|
Fórmula molecular |
C16H14O2Se |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
5-phenyl-4-phenylselanyloxolan-2-one |
InChI |
InChI=1S/C16H14O2Se/c17-15-11-14(19-13-9-5-2-6-10-13)16(18-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
Clave InChI |
PMMPSMJCIWIQAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
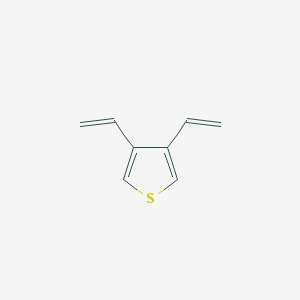
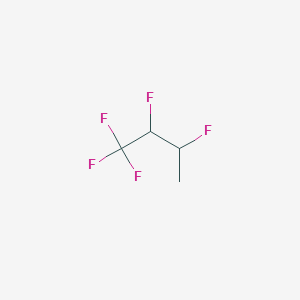
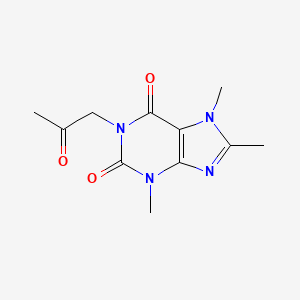
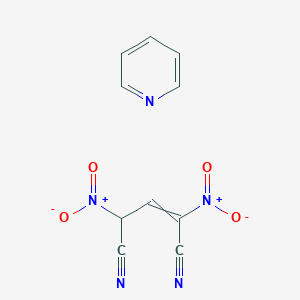


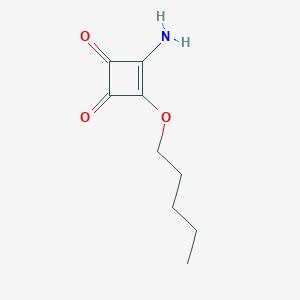



![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
